

Application Note: Compositional Analysis of Fayalite-Forsterite Solid Solutions using Raman Spectroscopy

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Compound of Interest		
Compound Name:	Fayalite	
Cat. No.:	B077713	Get Quote

Introduction

Olivine, a major rock-forming mineral group, primarily consists of a solid solution series between **fayalite** (Fe₂SiO₄, Fa) and forsterite (Mg₂SiO₄, Fo). The chemical composition of olivine is crucial for understanding the petrogenesis of igneous and metamorphic rocks, as well as for characterizing extraterrestrial materials.[1][2][3] Raman spectroscopy offers a rapid, non-destructive, and in-situ method for determining the composition of these solid solutions.[1][4] This technique relies on the principle that the vibrational modes of the silicate tetrahedra within the olivine crystal structure are sensitive to the substitution of iron for magnesium, leading to systematic shifts in the positions of characteristic Raman peaks.[1][2]

The most prominent and diagnostically useful feature in the Raman spectrum of the **fayalite**-forsterite series is a strong doublet observed in the 800-880 cm⁻¹ region.[1][4] These two main peaks, often referred to as DB1 and DB2, arise from the symmetric and asymmetric stretching vibrations of the SiO₄ tetrahedra.[1][5] As the composition varies from the magnesium-rich forsterite end-member to the iron-rich **fayalite** end-member, the positions of these peaks shift in a predictable and quantifiable manner, allowing for the determination of the forsterite (Fo) or **fayalite** (Fa) content.[1][6]

Quantitative Data Presentation



The relationship between the positions of the two major Raman peaks in the 800-880 cm⁻¹ region and the composition of the **fayalite**-forsterite solid solution is summarized in the table below. These values represent the typical peak positions for the pure end-members. Intermediate compositions will exhibit peak positions that fall between these values, showing a near-linear correlation with the molar percentage of forsterite or **fayalite**.[1][6]

Composition	Peak 1 (DB1) Position (cm ⁻¹)	Peak 2 (DB2) Position (cm ⁻¹)
Fayalite (Fa100)	~815	~838
Forsterite (Fo100)	~825	~857

Note: The exact peak positions can vary slightly depending on the specific instrument calibration, laser wavelength, and sample orientation.[2]

Experimental Protocol

This protocol outlines the steps for the compositional analysis of **fayalite**-forsterite solid solutions using Raman spectroscopy.

1. Sample Preparation

- Single Crystals/Grains: For optimal results, individual olivine crystals or grains should be
 isolated. If embedded in a rock matrix, a polished thin section or a grain mount can be
 prepared. This allows for precise targeting of the laser on the mineral of interest.
- Powdered Samples: If analyzing a bulk sample, it can be crushed into a fine powder.[2] This
 method provides an average composition but loses information about compositional zoning
 within individual crystals.
- Cleaning: To remove any surface contaminants or weathering products, samples can be cleaned. One method involves treating the grains with oxalic acid, followed by thorough rinsing with deionized water.[2]
- 2. Raman Spectrometer Setup and Calibration

Methodological & Application





- Instrumentation: A research-grade Raman spectrometer equipped with a microscope is required.
- Laser Source: Common laser excitation wavelengths for this analysis include 532 nm or 785 nm.[2][4] The choice of laser will depend on the sample's fluorescence characteristics; a longer wavelength laser (e.g., 785 nm) may be preferable to minimize fluorescence.
- Laser Power: The laser power should be optimized to obtain a good signal-to-noise ratio
 without causing thermal damage to the sample. A typical starting point is 10 mW at the
 sample.[2]
- Objective: A high-magnification objective (e.g., 50x or 100x) is used to focus the laser onto a small spot on the sample.
- Spectral Range: The spectrometer should be set to acquire spectra in the region of at least 200-1100 cm⁻¹ to encompass the diagnostic olivine peaks.[1]
- Calibration: The spectrometer should be calibrated using a standard reference material with a known Raman spectrum (e.g., a silicon wafer) to ensure the accuracy of the measured peak positions.

3. Data Acquisition

- Focusing: Place the prepared sample on the microscope stage and bring the area of interest into focus under the laser.
- Acquisition Parameters:
 - Integration Time: The time the detector collects the Raman signal for a single spectrum. A typical range is 1 to 10 seconds.[2]
 - Accumulations: The number of spectra to be averaged to improve the signal-to-noise ratio.
 A typical range is 2 to 10 accumulations.[2]
- Data Collection: Acquire Raman spectra from multiple points on the sample to assess compositional homogeneity or zoning.





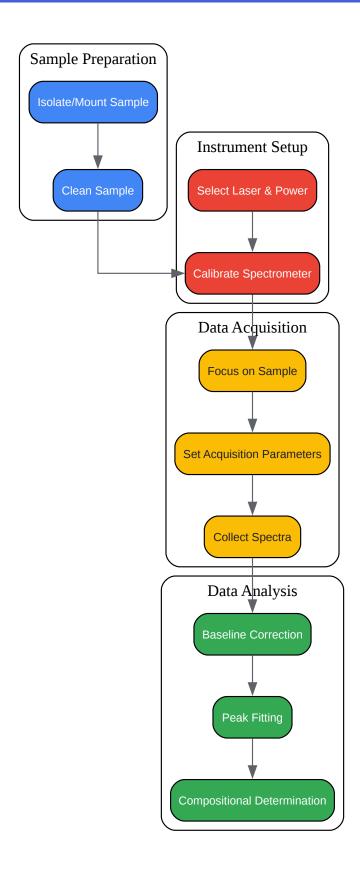


4. Data Analysis

- Baseline Correction: A baseline correction should be applied to the raw spectra to remove any background fluorescence.
- Peak Fitting: The positions of the two main peaks in the 800-880 cm⁻¹ region should be precisely determined by fitting them with a suitable peak shape function (e.g., Gaussian, Lorentzian, or a combination).[2]
- Compositional Determination: The determined peak positions are then correlated with the known compositions of fayalite-forsterite standards to establish a calibration curve. This curve can then be used to determine the composition of unknown samples. Linear regression models are often employed for this purpose.

Visualizations

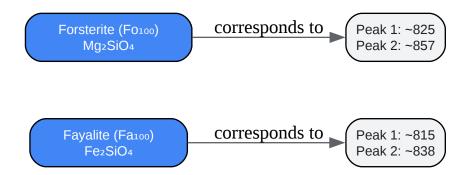




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Caption: Experimental workflow for Raman analysis of olivine.





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Caption: Relationship between olivine composition and Raman peaks.

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